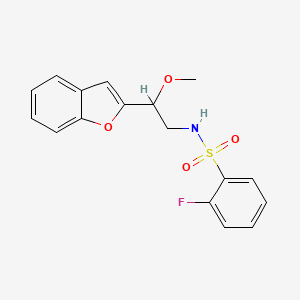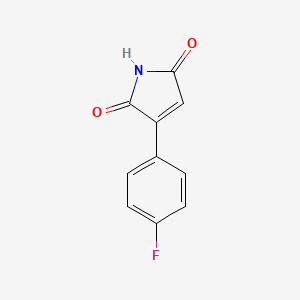
2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a versatile material used in scientific research. It has potential applications in various fields due to its unique properties. It has been studied as a ligand for Alpha1-Adrenergic Receptor .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized for use in various studies . For instance, 2,6-Difluoro-4-methoxyphenylboronic acid has been used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .Molecular Structure Analysis
The molecular formula of the compound is C14H11F2NO2 . The structure of this compound can be obtained from various databases .Physical And Chemical Properties Analysis
The molecular weight of the compound is 263.2394 . Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Ligands
Research indicates that modifications of the benzamide structure, similar to the queried compound, can influence affinity towards dopamine D(3) receptors. Structural modifications aim to improve binding affinity and selectivity, potentially leading to candidates for positron emission tomography (PET) imaging of dopamine receptors (Leopoldo et al., 2002).
Synthesis and Antimicrobial Activities
Compounds derived from benzodifuranyl structures have been synthesized and shown to possess cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Agents
Several derivatives, including triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Environment-Sensitive Fluorescent Ligands
The development of fluorescent ligands for receptors, based on the structure of the queried compound, has been explored. These ligands show promise in visualizing receptors in cell models, contributing to our understanding of receptor localization and function (Lacivita et al., 2009).
Radiolabeling for PET Imaging
The compound FAUC346, related to the queried structure, has been synthesized and radiolabeled for potential use in PET imaging to study D(3) receptor distribution in the brain. Although initial rat studies were promising, further evaluation in nonhuman primates did not support its use as a PET probe (Kuhnast et al., 2006).
Inhibitors of Osteoclast Vacuolar ATPase
Compounds structuring around the core benzamide motif have been synthesized as inhibitors of vacuolar ATPase, a critical enzyme in osteoclast function. These inhibitors are significant for understanding bone resorption and potential therapeutic interventions in osteoporosis (Biasotti et al., 2003).
Serotonin Receptor Imaging in Alzheimer's Disease
The use of radioligands, structurally related to the compound , for PET imaging of serotonin receptors in Alzheimer's disease patients has been explored. These studies provide valuable insights into the serotoninergic system's alterations in Alzheimer's disease and its correlation with cognitive decline (Kepe et al., 2006).
Wirkmechanismus
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known activities of similar indole derivatives, it can be inferred that this compound may interact with its targets to modulate their function . This interaction could lead to changes in cellular processes, potentially resulting in the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations would depend on the specific targets and biological context .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the known biological activities of similar indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQHEFOZVOSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

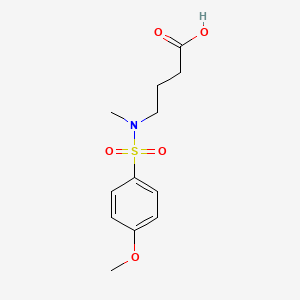
![N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
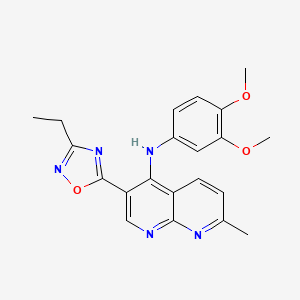
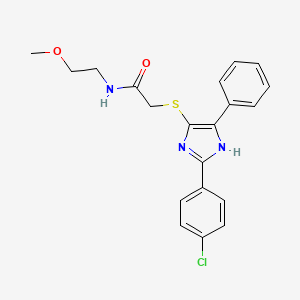

![N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2577167.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2577169.png)
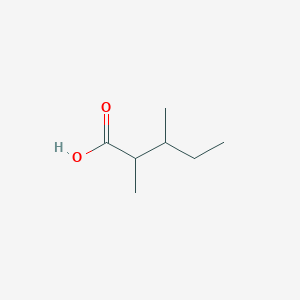
![N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2577171.png)
![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2577172.png)
